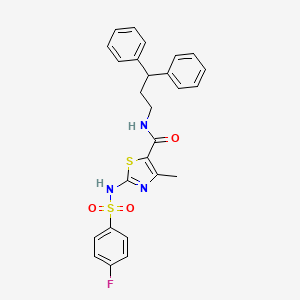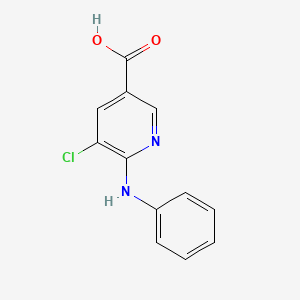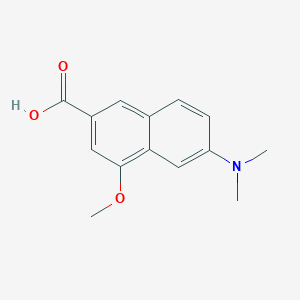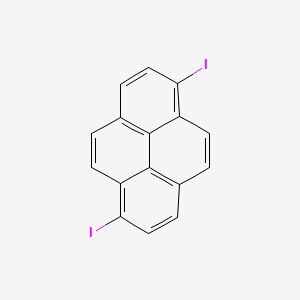
1,6-Diiodopyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diiodopyrene is an organic compound with the molecular formula C16H8I2 It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, where two iodine atoms are substituted at the 1 and 6 positions of the pyrene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Diiodopyrene can be synthesized through the iodination of pyrene. One common method involves the reaction of pyrene with iodine in the presence of an oxidizing agent such as nitric acid. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diiodopyrene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the iodine atoms with various aryl or alkyl groups.
Oxidizing Agents: Nitric acid or other strong oxidizers can be used to introduce additional functional groups or modify the pyrene core.
Major Products
Substituted Pyrenes: Products of substitution reactions include various aryl- or alkyl-substituted pyrenes, which have applications in organic electronics and materials science.
Wissenschaftliche Forschungsanwendungen
1,6-Diiodopyrene has several applications in scientific research:
Materials Science: It is used in the synthesis of conjugated polymers and other materials with interesting electronic properties.
Organic Electronics: The compound is a building block for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Fluorescence Sensing: Derivatives of this compound are used in the development of sensors for detecting various analytes through fluorescence quenching.
Wirkmechanismus
The mechanism of action of 1,6-Diiodopyrene in its applications is primarily based on its ability to participate in electronic interactions and form stable conjugated systems. The iodine atoms can be replaced with other functional groups, allowing for the fine-tuning of the compound’s electronic properties. This makes it a versatile building block for various advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dibromopyrene: Similar to 1,6-Diiodopyrene but with bromine atoms instead of iodine. It is used in similar applications but may have different reactivity and electronic properties.
1,8-Diiodopyrene: Another isomer where the iodine atoms are at the 1 and 8 positions. This compound may have different steric and electronic characteristics.
Uniqueness
This compound is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful for certain applications in materials science and organic electronics where precise control over molecular structure is essential.
Eigenschaften
Molekularformel |
C16H8I2 |
|---|---|
Molekulargewicht |
454.04 g/mol |
IUPAC-Name |
1,6-diiodopyrene |
InChI |
InChI=1S/C16H8I2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H |
InChI-Schlüssel |
RDUOAJWZBFZFLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)
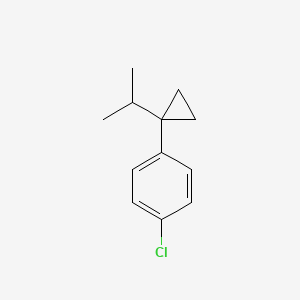
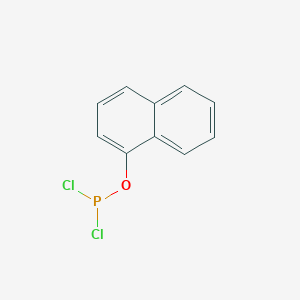

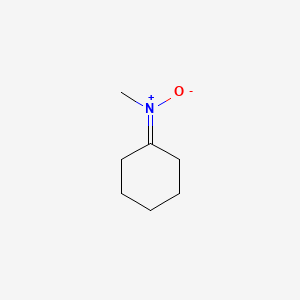

![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)
